1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-METHYLPHENYL)PROPAN-1-ONE
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Overview
Description
1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-METHYLPHENYL)PROPAN-1-ONE is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-METHYLPHENYL)PROPAN-1-ONE typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic structure through cyclization reactions.
Sulfonylation: Introduction of the phenylsulfonyl group using sulfonylating agents.
Functional Group Transformations: Various transformations to introduce the o-tolyl and propan-1-one moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-METHYLPHENYL)PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-METHYLPHENYL)PROPAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-METHYLPHENYL)PROPAN-1-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in various biochemical pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influence on signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(p-tolyl)propan-1-one: Similar structure with a p-tolyl group instead of an o-tolyl group.
1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(m-tolyl)propan-1-one: Similar structure with an m-tolyl group instead of an o-tolyl group.
Uniqueness
The uniqueness of 1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-METHYLPHENYL)PROPAN-1-ONE lies in its specific substitution pattern and the resulting biological activities. The presence of the o-tolyl group may confer distinct properties compared to its analogs with different substitution patterns.
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3S/c1-17-7-5-6-8-18(17)11-14-23(25)24-19-12-13-20(24)16-22(15-19)28(26,27)21-9-3-2-4-10-21/h2-10,19-20,22H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRMMPYIYHJOJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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